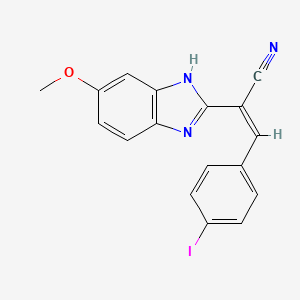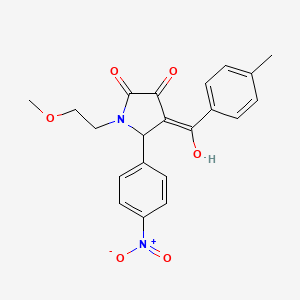![molecular formula C23H24FN3O4 B5357577 ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5357577.png)
ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazinecarboxylate derivatives and has shown promising results in various research studies.
作用機序
The mechanism of action of ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its anticancer and antifungal effects by inhibiting the growth and proliferation of cancer and fungal cells. The compound has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. It also disrupts the fungal cell wall, leading to the death of fungal cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. The compound has also been found to possess significant antioxidant activity, which is attributed to the presence of the benzoylamino group in its structure.
実験室実験の利点と制限
One of the major advantages of using ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate in lab experiments is its potent anticancer and antifungal activity. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate. One of the potential areas of research is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to explore the structure-activity relationship of the compound to optimize its biological activity. Furthermore, the development of novel synthetic routes and purification techniques can also be explored to improve the yield and purity of the compound.
合成法
The synthesis of ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate involves the reaction of 2-fluorobenzaldehyde and benzoyl piperazine in the presence of ethyl acetoacetate. The resulting compound is then subjected to cyclization using trifluoroacetic acid to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
Ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
ethyl 4-[(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-2-31-23(30)27-14-12-26(13-15-27)22(29)20(16-18-10-6-7-11-19(18)24)25-21(28)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,25,28)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNCRFTAQOGGQ-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-4-yl)acetamide](/img/structure/B5357501.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5357531.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B5357546.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5357550.png)
![7-[(2-fluoroethyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5357552.png)
![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5357570.png)
![5-[1-(2-amino-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5357582.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5357589.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}methanamine](/img/structure/B5357593.png)

![3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5357601.png)
![N-(11-tert-butyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide](/img/structure/B5357602.png)